(R)-nitro-Blebbistatin is synthesized from blebbistatin through chemical modification. It belongs to a class of compounds known as myosin inhibitors, specifically targeting various isoforms of myosin II. The compound is classified under small molecule inhibitors and is utilized in both in vitro and in vivo studies to elucidate the roles of myosin in cellular processes such as cytokinesis and cell migration.
The synthesis of (R)-nitro-Blebbistatin involves several key steps:
The incorporation of the nitro group not only enhances the stability of (R)-nitro-Blebbistatin but also improves its solubility in aqueous solutions, which is crucial for biological applications .
(R)-nitro-Blebbistatin has a complex molecular structure characterized by a tricyclic core similar to that of blebbistatin, with a nitro group substituent that affects its physicochemical properties.
The structural modifications allow for enhanced interaction with myosin II isoforms while maintaining selectivity and potency .
(R)-nitro-Blebbistatin undergoes various chemical reactions typical for small organic molecules, including:
These reactions are essential for understanding the stability and reactivity of (R)-nitro-Blebbistatin in biological systems .
(R)-nitro-Blebbistatin functions primarily by binding to the motor domain of non-muscle myosin II ATPases, inhibiting their ATPase activity. The mechanism involves:
This selective inhibition allows researchers to dissect specific roles of myosin II in various cellular contexts .
These properties are critical for determining how (R)-nitro-Blebbistatin can be utilized in experimental settings .
(R)-nitro-Blebbistatin has several notable applications in scientific research:
The ability to selectively inhibit specific myosin isoforms makes (R)-nitro-Blebbistatin an invaluable resource for researchers investigating cellular dynamics and motor protein functions .
Myosin II represents a fundamental class of molecular motors within the cytoskeleton, characterized by its hexameric structure consisting of two heavy chains (each featuring an N-terminal motor domain, a neck region, and a coiled-coil tail), two essential light chains (ELC), and two regulatory light chains (RLC) [4]. This molecular motor converts chemical energy from ATP hydrolysis into mechanical force, enabling critical cellular processes. Mammalian systems express multiple myosin II isoforms exhibiting distinct tissue distributions, functions, and regulatory mechanisms:
Crucially, myosin II isoforms exhibit varying sensitivities to pharmacological inhibition, making isoform-selective targeting a significant challenge and primary goal in inhibitor development. Their central roles in essential cellular and physiological processes also render them attractive therapeutic targets for conditions like cancer metastasis, neurological disorders, and cardiovascular diseases [1] [2].
Table 1: Key Mammalian Myosin II Isoforms and Functions
Isoform Class | Primary Expression | Core Functions | Regulatory Mechanism |
---|---|---|---|
Non-Muscle IIA (NMIIA) | Ubiquitous (non-muscle cells) | Cytokinesis, cell migration, focal adhesion dynamics, endothelial barrier function | RLC phosphorylation (ROCK, MLCK) |
Non-Muscle IIB (NMIIB) | Ubiquitous (non-muscle cells), enriched neurons | Neurite outgrowth, synaptic plasticity, cell migration | RLC phosphorylation (ROCK, MLCK) |
Skeletal Myosin II (Fast) | Fast-twitch skeletal muscle | Rapid force generation, locomotion | Ca²⁺/Troponin-Tropomyosin |
Skeletal Myosin II (Slow) | Slow-twitch skeletal muscle | Sustained force generation, posture | Ca²⁺/Troponin-Tropomyosin |
Cardiac Myosin II (CMII) | Cardiomyocytes | Heart contraction, cardiac output | Ca²⁺/Troponin-Tropomyosin |
Blebbistatin ((±)-1-phenyl-2-pyrrolidinone derivative) stands as the most extensively characterized and widely utilized small-molecule inhibitor targeting myosin II ATPase activity. Discovered via high-throughput screening, it functions as a potent, cell-permeable, non-competitive inhibitor [1] [5]. Its mechanism involves binding to a hydrophobic pocket located at the apex of the 50-kDa cleft within the myosin motor domain. This binding stabilizes a closed, post-rigor state of the myosin-ADP-Pi complex, specifically hindering the release of inorganic phosphate (Pi) [1]. This blockade prevents the myosin power stroke and subsequent force generation, trapping the motor in a state weakly bound to actin.
Blebbistatin exhibits a distinct inhibitory profile. It potently inhibits non-muscle myosin II (NMII) and skeletal muscle myosin II with IC₅₀ values typically ranging between 0.5 μM and 5 μM [1]. Its effects are readily reversible upon washout. This inhibition has proven invaluable in basic research for dissecting myosin II's roles in processes like cytokinesis, cell migration, and neuronal function without permanently disrupting cellular architecture [1] [5].
However, blebbistatin suffers from significant limitations that restrict its clinical translation and complicate experimental use:
The limitations inherent to blebbistatin, particularly its cardiac toxicity and phototoxicity, provided a compelling rationale for developing improved analogues. (R)-Nitro-Blebbistatin (molecular formula C₁₇H₁₃N₃O₄ [3]) emerged from targeted chemical modifications aimed at overcoming these drawbacks while retaining potent inhibition of non-muscle myosin II (NMII). The design strategy focused on two key aspects:
Reducing Cardiac Toxicity (Enhancing NMII/CMII Selectivity): The primary goal was to achieve selective inhibition of NMII over CMII. Rational drug design approaches leveraged structural differences in the blebbistatin-binding pocket between NMII and CMII isoforms. Research indicated that sequence variations in this hydrophobic cleft (e.g., residue differences near the apex of the 50-kDa cleft) could potentially be exploited to design inhibitors with differential binding affinities [2]. The introduction of a nitro (-NO₂) group onto the blebbistatin scaffold was hypothesized to alter the compound's interaction profile within this pocket, potentially disrupting binding to CMII more than to NMII. This approach mirrors the successful strategy used in developing inhibitors like MT-228, which achieved 17-fold selectivity for NMII over CMII by exploiting subtle binding pocket differences [2].
Mitigating Phototoxicity: The phototoxic properties of blebbistatin are linked to its ability to absorb light and generate reactive species. Modifying the chromophore structure by adding electron-withdrawing groups, such as the nitro group, was anticipated to alter the compound's photochemical properties. This modification aims to shift its absorption spectrum or reduce its propensity to form excited triplet states that generate ROS, thereby improving its stability under standard laboratory lighting conditions crucial for microscopy [1] [2].
The choice of modifying the (R)-enantiomer scaffold, while unusual given its inherent inactivity in the parent compound, might relate to synthetic feasibility, the exploration of novel structure-activity relationships around the inactive enantiomer, or a strategy to utilize the inactive core as a starting point for introducing novel pharmacophores that confer both activity and improved properties. The core hypothesis was that strategic molecular engineering on the blebbistatin structure could yield a derivative – (R)-Nitro-Blebbistatin – with significantly improved selectivity for NMII and reduced phototoxicity, thereby expanding its utility as a research tool and enhancing its potential for therapeutic development targeting NMII-driven pathologies like cancer invasion or neurological disorders [1] [2].
Table 2: Key Myosin II Inhibitors: Properties and Limitations
Inhibitor | Molecular Formula | Primary Target(s) | IC₅₀ | Key Advantages | Major Limitations |
---|---|---|---|---|---|
Blebbistatin (Racemic) | C₁₈H₁₆N₂O₂ | NMII, Skeletal Myosin II, CMII | 0.5 - 5 µM | Potent, reversible, cell-permeable, gold standard research tool | Phototoxic, inhibits CMII (cardiotoxic), enantiomer-sensitive ((S) active, (R) inactive) |
(S)-(-)-Blebbistatin (Active) | C₁₈H₁₆N₂O₂ | NMII, Skeletal Myosin II, CMII | 0.5 - 5 µM | Same potency as racemic, avoids potential interference from (R) enantiomer | Still phototoxic, still inhibits CMII |
(R)-(+)-Blebbistatin (Inactive) | C₁₈H₁₆N₂O₂ | N/A | Inactive | Useful control | Phototoxic like active enantiomer |
BTS | C₁₄H₁₅NSO₂ | Fast-twitch Skeletal Myosin II | ~5 µM | Relatively selective for fast skeletal muscle over NMII/slow skeletal/cardiac | Limited efficacy in non-skeletal muscle contexts |
MT-228 (Example Improved Inhibitor) | Not specified | NMII (Selective over CMII) | Not specified | 17-fold selectivity NMII over CMII, improved therapeutic window | Preclinical stage |
(R)-Nitro-Blebbistatin | C₁₇H₁₃N₃O₄ | Presumed NMII (Aimed for NMII selectivity) | Data needed | Design Goals: Reduced CMII inhibition (cardiac safety), Reduced Phototoxicity, Retained NMII potency | Efficacy and selectivity profile requires full characterization |
Compounds Listed in Article:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: